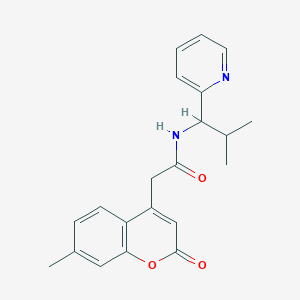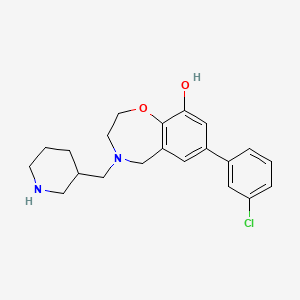
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in the scientific literature.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell death. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects in the body. In cancer research, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell death. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. It has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its high purity and yield. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on compound X. One area of research is to further elucidate its mechanism of action. This will help to design experiments to study its effects more effectively. Another area of research is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis method to improve yield and purity.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions. The starting material, 7-hydroxy-4-chromone, is first reacted with acetic anhydride to form 7-acetoxy-4-chromone. This compound is then reacted with 2-methyl-1-pyridin-2-ylpropan-1-amine to form compound X. The synthesis method has been optimized to yield high purity and yield of compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been found to inhibit the growth of cancer cells and induce cell death. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(17-6-4-5-9-22-17)23-19(24)11-15-12-20(25)26-18-10-14(3)7-8-16(15)18/h4-10,12-13,21H,11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHLZJGHRYHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C3=CC=CC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5467544.png)
![(3S*,4R*)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5467581.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5467587.png)
![2-(ethylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5467595.png)
![3-sec-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467597.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![4-(3-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5467604.png)
![N'-(3-hydroxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B5467605.png)
![2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467618.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5467625.png)

![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)